Poloxime

Descripción

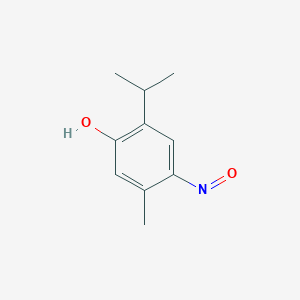

The exact mass of the compound 2-Isopropyl-5-methyl-4-nitrosophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406196. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-methyl-4-nitroso-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVCMSSJMLGWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062350 | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-54-7 | |

| Record name | 5-Methyl-2-(1-methylethyl)-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrosothymol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYL-5-METHYL-4-NITROSOPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Poloxamer Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known by their trade name Pluronic®, are a class of synthetic triblock copolymers with a wide range of applications in the pharmaceutical and biotechnology industries. Their unique amphiphilic nature and thermoresponsive properties make them invaluable as excipients in drug delivery systems, solubilizing agents, emulsifiers, and in cell culture media. This technical guide provides a comprehensive overview of the structure and chemical properties of poloxamers, including detailed experimental protocols and quantitative data to support research and development efforts.

Molecular Structure

Poloxamers are nonionic polymers composed of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1] The general chemical structure can be represented as (PEO)a-(PPO)b-(PEO)a, where 'a' and 'b' represent the number of repeating ethylene oxide and propylene oxide units, respectively.[2] This A-B-A block copolymer arrangement gives poloxamers their characteristic amphiphilic properties, with the PPO block acting as the lipophilic core and the PEO blocks providing hydrophilicity.[3]

The lengths of the PEO and PPO blocks can be varied during synthesis, resulting in a diverse family of poloxamers with a wide spectrum of physical and chemical properties.[1] The nomenclature of poloxamers, designated by a number (e.g., Poloxamer 188, Poloxamer 407), reflects their approximate molecular weight and the percentage of PEO content. The first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 indicates the percentage of PEO content.[1]

Figure 1: General Structure of a Poloxamer.

Physicochemical Properties

The versatility of poloxamers stems from their diverse physicochemical properties, which are dictated by the molecular weight and the ratio of PEO to PPO units. Key properties relevant to their application in drug development include their hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and thermoreversible gelation.

Quantitative Data of Common Poloxamers

The following table summarizes the key quantitative properties of several commonly used poloxamers.

| Poloxamer | Pluronic® Grade | Avg. Molecular Weight ( g/mol ) | PPO Units (b) | PEO Units (2a) | HLB Value | CMC (M) |

| 188 | F68 | ~8400 | ~28 | ~158 | >24 | 4.8 x 10⁻⁴ |

| 407 | F127 | ~12600 | ~56 | ~202 | 18-23 | 2.8 x 10⁻⁶ |

| 124 | L44 | ~2200 | ~20 | ~24 | 12-18 | - |

| 237 | F87 | ~7700 | ~39 | ~128 | 24 | - |

| 338 | F108 | ~14600 | ~50 | ~264 | >24 | - |

Data compiled from multiple sources.[3][4][5][6][7]

Micellization and Critical Micelle Concentration (CMC)

In aqueous solutions, above a certain concentration and temperature, poloxamer molecules self-assemble into spherical structures called micelles. This process, known as micellization, is driven by the hydrophobic interactions of the PPO blocks, which form the core of the micelle, while the hydrophilic PEO blocks form the outer corona, interfacing with the aqueous environment.[7] The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC).[8] Below the CMC, poloxamers exist as individual unimers. The CMC is a critical parameter as it dictates the concentration required for effective solubilization of hydrophobic drugs within the micellar core.[9]

Figure 2: Poloxamer Micellization Process.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant.[1] For non-ionic surfactants like poloxamers, the HLB value can be calculated using Griffin's method, which is based on the molecular weight of the hydrophilic portion of the molecule.[1] The HLB value influences the emulsifying and solubilizing properties of the poloxamer and is a key factor in formulation development.[10] Poloxamers with higher HLB values are more hydrophilic and are generally used as solubilizing agents and o/w emulsifiers, while those with lower HLB values are more lipophilic and function as w/o emulsifiers.[1]

Thermoreversible Gelation

Concentrated aqueous solutions of certain poloxamers, such as Poloxamer 407, exhibit the unique property of thermoreversible gelation.[11] These solutions are liquid at refrigerated temperatures and transform into a semi-solid gel at physiological temperatures.[12] This transition is reversible upon cooling. This property is highly advantageous for in-situ gelling drug delivery systems, where a drug-loaded poloxamer solution can be administered as a liquid and then form a gel depot at the site of action, providing sustained drug release.[11]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of a poloxamer can be determined by various methods that detect the onset of micelle formation. Fluorescence spectroscopy using a hydrophobic probe is a widely used and sensitive technique.

Protocol: CMC Determination by Fluorescence Spectroscopy

-

Materials:

-

Poloxamer of interest

-

Pyrene (fluorescence probe)

-

High-purity water

-

Volumetric flasks and pipettes

-

Spectrofluorometer

-

-

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Prepare a series of aqueous solutions of the poloxamer with concentrations ranging from well below to well above the expected CMC.

-

To each poloxamer solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.

-

Allow the solutions to equilibrate for a specified period (e.g., 24 hours) at a constant temperature.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer. Set the excitation wavelength to approximately 335 nm and record the emission intensity from 350 nm to 500 nm.

-

From the emission spectra, determine the intensity of the first (I₁) and third (I₃) vibronic peaks of pyrene, typically located around 373 nm and 384 nm, respectively.

-

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the poloxamer concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene from the polar aqueous environment to the nonpolar micellar core.[8][13]

-

Figure 3: Workflow for CMC Determination.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB of poloxamers can be calculated using established empirical formulas.

Protocol: HLB Calculation using Griffin's Method

-

Principle: Griffin's method for non-ionic surfactants calculates the HLB based on the weight percentage of the hydrophilic portion (PEO) of the molecule.[1]

-

Formula: HLB = 20 * (Mh / M)

Where:

-

Mh = Molecular mass of the hydrophilic portion (total mass of PEO blocks)

-

M = Total molecular mass of the poloxamer

-

-

Procedure:

-

Obtain the average molecular weight of the poloxamer and the weight percentage of the PEO content from the manufacturer's specifications or determine it experimentally.

-

Calculate the molecular mass of the hydrophilic portion (Mh) by multiplying the total molecular weight (M) by the weight percentage of PEO.

-

Substitute the values of Mh and M into the Griffin's formula to calculate the HLB value.

-

Applications in Drug Development

The unique properties of poloxamers make them highly versatile in pharmaceutical formulations.

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of poloxamer micelles can encapsulate poorly water-soluble drugs, thereby increasing their aqueous solubility and bioavailability.[9][11]

-

Controlled Drug Delivery: The thermoreversible gelling properties of certain poloxamers are utilized to create in-situ forming drug depots for sustained release of therapeutics.[12]

-

Emulsification and Stabilization: Poloxamers act as effective emulsifying and stabilizing agents in the preparation of oil-in-water and water-in-oil emulsions for topical and parenteral drug delivery.[14]

-

Biotechnology and Cell Culture: Poloxamers are used in cell culture media to protect cells from shear stress in bioreactors and to aid in the solubilization of membrane proteins.[9]

-

Targeted Drug Delivery: Poloxamer micelles can be functionalized with targeting ligands to enhance drug delivery to specific tissues or cells, such as in cancer therapy.[2]

Conclusion

Poloxamers are a class of multifunctional polymers with a well-defined structure-property relationship. Their amphiphilic nature, ability to form micelles, and thermoreversible gelation properties make them indispensable tools for drug development professionals. A thorough understanding of their chemical properties and the application of standardized experimental protocols for their characterization are crucial for the rational design and optimization of advanced drug delivery systems. This guide provides a foundational understanding and practical methodologies to aid researchers and scientists in harnessing the full potential of poloxamers in their work.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poloxamer 188 - 1 KG サイズ [sigmaaldrich.com]

- 6. nano-cats.com [nano-cats.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labinsights.nl [labinsights.nl]

- 10. researchgate.net [researchgate.net]

- 11. Micelle formation and phase separation of poloxamer 188 and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formulation of Poloxamers for Drug Delivery [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

Mechanism of action of Poloxamer in drug delivery

An In-Depth Technical Guide on the Mechanism of Action of Poloxamers in Drug Delivery

Introduction

Poloxamers, also known under the trade name Pluronics®, are synthetic triblock copolymers with a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks.[1] This A-B-A (PEO-PPO-PEO) structure gives them an amphiphilic character, making them surface-active agents with a wide range of applications in the pharmaceutical industry.[2][3][4] Poloxamers are particularly valued as excipients in drug delivery systems due to their low toxicity, biocompatibility, and unique self-assembly properties.[4][5] They can enhance the solubility and bioavailability of poorly water-soluble drugs, create controlled-release formulations, and facilitate targeted drug delivery.[2][6]

The primary mechanism of action of poloxamers in drug delivery revolves around their ability to self-assemble into supramolecular structures—micelles and thermoreversible hydrogels—in aqueous environments.[1][3] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental methodologies, and process visualizations.

Core Mechanism 1: Self-Assembly and Drug Encapsulation

The defining characteristic of poloxamers is their temperature- and concentration-dependent self-assembly in aqueous solutions. This behavior is driven by the differential solubility of the PEO and PPO blocks.[3]

Micellization

At low concentrations and temperatures, poloxamer chains exist as individual molecules, or "unimers".[3] As the concentration or temperature increases, a critical point is reached where the unimers spontaneously assemble into spherical micelles. This occurs at the Critical Micelle Concentration (CMC) or the Critical Micellization Temperature (CMT) .[4] The hydrophobic PPO blocks form the core of the micelle to minimize their exposure to water, while the hydrophilic PEO blocks form the outer corona, creating a stable interface with the aqueous environment.[1][6]

This micellization process is crucial for drug delivery as the hydrophobic core serves as a nano-reservoir for poorly water-soluble drug molecules, effectively increasing their solubility and stability in the formulation.[5][7]

Thermogelation

At higher polymer concentrations (typically 15-30% w/w), aqueous poloxamer solutions exhibit a unique phenomenon of thermoreversible gelation.[7][8] As the temperature rises, the micelles become more numerous and packed, leading to a disorder-to-order transition where they arrange into a physically cross-linked lattice structure, such as a cubic or hexagonal phase.[1][7][8] This transition results in a macroscopic change from a low-viscosity liquid (sol) to a viscous, semisolid hydrogel (gel).[9]

This property is highly advantageous for in situ gelling systems. A drug formulation can be administered as a liquid at room temperature and will transform into a gel depot upon reaching physiological body temperature, allowing for localized and sustained drug release.[9][10] The sol-gel transition is reversible; the formulation returns to a liquid state upon cooling.[2]

Quantitative Properties of Poloxamer Systems

The physicochemical properties of poloxamers, such as the lengths of the PEO and PPO blocks and the overall molecular weight, determine their CMC, gelation temperature, and drug solubilization capacity.[3] These properties are critical for selecting the appropriate poloxamer grade for a specific drug delivery application.

| Poloxamer (Pluronic®) | PEO Units (Each Side) | PPO Units | Molecular Weight (Da) | Form (at 25°C) | CMC (wt%) |

| P188 (F68) | 80 | 27 | 8400 | Flake | ~1.0 |

| P237 (F87) | 64 | 37 | 7700 | Flake | ~0.7 |

| P407 (F127) | 101 | 56 | 12600 | Flake | ~0.25 |

| L64 | 13 | 30 | 2900 | Liquid | ~0.5 |

| P105 | 37 | 56 | 6500 | Paste | ~1.0 |

| Table adapted from literature data.[4] |

Core Mechanism 2: Drug Release from Poloxamer Gels

Once a poloxamer gel is formed at the site of administration, the entrapped drug is released over time. The release mechanism is typically governed by a combination of drug diffusion through the aqueous channels of the gel matrix and the erosion or dissolution of the gel itself.[11]

-

Diffusion-Controlled Release: The drug molecules diffuse through the water-filled interstitial spaces between the packed micelles. The rate of diffusion is influenced by the viscosity of the gel, the size of the drug molecule, and its interaction with the polymer matrix.[11]

-

Erosion-Controlled Release: The gel matrix gradually dissolves or erodes into the surrounding physiological fluid, releasing the drug as the polymer chains disentangle. The rate of erosion is dependent on the poloxamer concentration and the specific physiological environment.[11]

For many formulations, drug release follows an anomalous transport mechanism, indicating that both diffusion and erosion contribute significantly to the overall release profile.[12] By adjusting the poloxamer concentration or by adding other excipients, the release kinetics can be modulated to achieve a desired therapeutic effect, from rapid initial release to sustained zero-order release.[9][12]

Core Mechanism 3: Biointeractions and Overcoming Multidrug Resistance

Beyond their role as simple carriers, poloxamers actively interact with biological membranes, which can be leveraged to enhance drug efficacy and overcome biological barriers.

Membrane Interaction and Fluidization

The amphiphilic nature of poloxamer unimers allows them to insert into the lipid bilayers of cell membranes.[13] The hydrophobic PPO block anchors within the membrane core, while the hydrophilic PEO blocks remain in the extracellular space. This interaction can alter the mechanical properties of the membrane, such as its stretching modulus and toughness, potentially making cells more resilient to certain stresses.[14] More significantly, this insertion can increase membrane fluidity.[15]

Inhibition of P-glycoprotein (P-gp)

A critical application of this membrane interaction is the inhibition of efflux pumps like P-glycoprotein (P-gp). P-gp is a membrane transporter that actively pumps a wide range of xenobiotics, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR).[15][16]

Poloxamers can inhibit P-gp through a multi-faceted mechanism:

-

Membrane Fluidization: By inserting into the lipid bilayer, poloxamers alter the microenvironment of P-gp, which can disrupt its conformational stability and ATPase activity, thereby hindering its pumping function.[15][16]

-

ATP Depletion: Poloxamer unimers can be internalized by cells and interfere with mitochondrial respiration, leading to a depletion of intracellular ATP, the energy source required for P-gp-mediated drug efflux.[15]

-

Direct Interaction: Some evidence suggests that poloxamers may directly interact with the drug-binding domains of P-gp, acting as a competitive or non-competitive inhibitor.[16][17]

By inhibiting P-gp, poloxamers can increase the intracellular concentration and retention of chemotherapeutic drugs in resistant cancer cells, effectively resensitizing them to treatment.[15][18]

Experimental Protocols for Characterization

To develop and validate a poloxamer-based drug delivery system, a series of key experiments are required to characterize its physicochemical properties and performance.

Protocol 1: Determination of Sol-Gel Transition Temperature (Tsol-gel)

The Tsol-gel is a critical parameter for in situ gelling formulations. It can be determined using rheological measurements or a simpler tube inversion method.

-

Objective: To determine the temperature at which the poloxamer solution transitions from a liquid (sol) to a semi-solid (gel).

-

Method (Rheology):

-

Prepare the poloxamer formulation by dissolving the polymer and drug in cold (4°C) aqueous buffer under constant stirring.[9]

-

Equilibrate the sample on the plate of a controlled-stress rheometer at a low starting temperature (e.g., 15°C).

-

Apply a small, constant oscillatory stress at a fixed frequency (e.g., 1 Hz).

-

Increase the temperature at a controlled rate (e.g., 1°C/min).

-

Record the storage modulus (G') and loss modulus (G'').

-

The Tsol-gel is defined as the temperature at which the G' value equals or exceeds the G'' value, indicating a transition from liquid-like to solid-like behavior.[10]

-

Protocol 2: Characterization of Micelle Size

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the poloxamer micelles.

-

Objective: To determine the size and polydispersity index (PDI) of drug-loaded micelles.

-

Method (DLS):

-

Prepare a dilute solution of the poloxamer formulation in an appropriate aqueous medium.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Place the sample in a cuvette and insert it into the DLS instrument.

-

Equilibrate the sample to the desired temperature (e.g., 37°C).

-

Perform the measurement, where the instrument analyzes the intensity fluctuations of scattered light.

-

The software calculates the mean hydrodynamic diameter and the PDI. A PDI value below 0.3 typically indicates a monodisperse population of micelles.[19]

-

Protocol 3: In Vitro Drug Release Study

This assay measures the rate and extent of drug release from the poloxamer gel over time.

-

Objective: To evaluate the drug release kinetics from the hydrogel formulation.

-

Method (Dialysis Bag):

-

Prepare the poloxamer gel formulation.

-

Transfer a precise amount of the gel (e.g., 1 mL) into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free passage of the drug but retains the polymer.

-

Seal the dialysis bag and immerse it in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4), maintained at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.

-

Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculate the cumulative percentage of drug released over time.[12]

-

Conclusion

The mechanism of action of poloxamers in drug delivery is a sophisticated interplay of their fundamental physicochemical properties. Through temperature- and concentration-dependent self-assembly, they form micelles that solubilize hydrophobic drugs and hydrogels that provide sustained and localized release. Furthermore, their ability to interact with and modulate biological membranes allows them to act as functional excipients, notably in overcoming P-glycoprotein-mediated multidrug resistance. This multifaceted functionality, combined with their excellent safety profile, ensures that poloxamers will remain a cornerstone of advanced drug delivery system design for researchers and pharmaceutical scientists.

References

- 1. Poloxamer-based nanogels as delivery systems: how structural requirements can drive their biological performance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Poloxamer-Driven Drug Delivery System for Anti-Inflammatory Drugs Using Small-Angle Neutron Scattering Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of small molecule and reverse poloxamer addition on the micellization and gelation mechanisms of poloxamer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on Thermosensitive Oral Gel Based on Poloxamer 407 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties [mdpi.com]

- 10. Research Portal [iro.uiowa.edu]

- 11. researchgate.net [researchgate.net]

- 12. Thermosensitive In Situ Gelling Poloxamers/Hyaluronic Acid Gels for Hydrocortisone Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of P-glycoprotein pumps by PEO-PPO amphiphiles: branched versus linear derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mixed Micellar Gel of Poloxamer Mixture for Improved Solubilization of Poorly Water-Soluble Ibuprofen and Use as Thermosensitive In Situ Gel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermosensitive Properties of Poloxamer Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known by the trade name Pluronics®, are a class of synthetic triblock copolymers with a unique thermosensitive property that makes them highly valuable in a range of biomedical and pharmaceutical applications, particularly in drug delivery.[1][2] These polymers exist as a low-viscosity solution at refrigerated temperatures and undergo a reversible sol-gel transition to form a semi-solid hydrogel at physiological temperatures.[3][4] This in-depth guide explores the core principles of Poloxamer hydrogels, detailing their chemical structure, mechanism of thermogelation, factors influencing their properties, and the experimental protocols used for their characterization.

Chemical Structure and Composition

Poloxamers are nonionic triblock copolymers composed of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][5] The general chemical structure is (PEO)a-(PPO)b-(PEO)a. The lengths of the PEO and PPO blocks can be varied, resulting in a wide range of Poloxamers with different molecular weights and hydrophilic-lipophilic balance (HLB) values, which in turn dictates their physical properties and gelling behavior.[1][2]

The nomenclature of Poloxamers, such as Poloxamer 407 (P407) or Poloxamer 188 (P188), provides information about their approximate molecular weight and PEO content. For the generic term "poloxamer," the first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 gives the percentage of PEO content.[1] For instance, Poloxamer 407 has a PPO core with a molecular mass of approximately 4000 g/mol and a 70% PEO content.[1] Poloxamer 407, also known as Pluronic F-127, is one of the most commonly used Poloxamers in drug delivery due to its biocompatibility and ability to form a gel at physiological temperatures.[6][7]

Mechanism of Thermoreversible Gelation

The thermosensitive behavior of Poloxamer hydrogels is driven by temperature-dependent changes in micellar properties.[2][3] At low temperatures, the PEO and PPO blocks are soluble in water, and the Poloxamer molecules exist as individual units (unimers).[1] As the temperature increases, the hydrophobic PPO block becomes less soluble, leading to the self-assembly of unimers into spherical micelles.[4][8] These micelles have a core-shell structure, with the hydrophobic PPO blocks forming the core and the hydrophilic PEO blocks forming the outer shell, which remains hydrated.[8]

This process of micellization occurs above a specific concentration and temperature, known as the critical micelle concentration (CMC) and critical micelle temperature (CMT), respectively.[2] With a further increase in temperature, these spherical micelles pack closely together, leading to a transition from a solution to a more ordered, gel-like structure.[3] This sol-gel transition is a reversible process; upon cooling, the gel reverts to a solution.[3]

Factors Influencing Thermosensitive Properties

The sol-gel transition temperature (Tsol-gel) and the mechanical properties of Poloxamer hydrogels can be modulated by several factors:

-

Polymer Concentration: Increasing the concentration of the Poloxamer in the aqueous solution leads to a decrease in the Tsol-gel.[6][9] At higher concentrations, the micelles are more closely packed, facilitating the transition to a gel state at a lower temperature.

-

Molecular Weight and PEO/PPO Ratio: The molecular weight and the relative proportion of the hydrophilic PEO and hydrophobic PPO blocks significantly impact the gelling properties. Poloxamers with a higher molecular weight and a higher PPO content tend to form gels at lower concentrations.

-

Addition of Other Poloxamers: Blending different Poloxamers is a common strategy to fine-tune the Tsol-gel. For instance, the addition of Poloxamer 188 (P188), which has a higher gelling temperature, to a Poloxamer 407 (P407) solution increases the Tsol-gel of the mixture.[6][10]

-

Presence of Additives: Various additives can influence the gelling behavior. The addition of salts, such as sodium chloride, can lower the Tsol-gel.[3] Conversely, the inclusion of certain drugs or other excipients can either increase or decrease the Tsol-gel depending on their interaction with the Poloxamer micelles.[9] For example, the addition of polysaccharides like alginic acid or carboxymethyl cellulose has been shown to reduce the gelling temperature of Poloxamer hydrogels.[6][11]

Quantitative Data on Poloxamer Hydrogel Properties

The following tables summarize quantitative data on the thermosensitive properties of Poloxamer hydrogels based on various studies.

Table 1: Effect of Poloxamer 407 Concentration on Sol-Gel Transition Temperature (Tsol-gel)

| Poloxamer 407 Concentration (% w/w) | Approximate Tsol-gel (°C) | Reference |

| 15 | > 37 | [9] |

| 17 | ~35 | [9] |

| 20 | ~25 | [9] |

| 30 | ~21 | [6] |

Table 2: Effect of Poloxamer 188 Addition on the Tsol-gel of Poloxamer 407 (20% w/w) Hydrogels

| Poloxamer 407:Poloxamer 188 Ratio | Approximate Tsol-gel (°C) | Reference |

| 20:0 | ~28.1 | [6] |

| 18:2 | ~32 | [6] |

| 16:4 | ~38 | [6] |

| 14:6 | ~45 | [6] |

| 10:10 | ~58 | [6] |

Experimental Protocols for Characterization

A thorough characterization of Poloxamer hydrogels is crucial for their application in drug delivery. The following are key experimental protocols used to evaluate their thermosensitive properties.

Rheological Measurements

Rheology is used to study the flow and deformation of materials. For Poloxamer hydrogels, oscillatory rheometry is the most common technique to determine the Tsol-gel and the viscoelastic properties of the gel.

-

Methodology: A controlled-stress or controlled-strain rheometer equipped with a temperature-controlled parallel plate or cone-and-plate geometry is used. The Poloxamer solution is placed on the lower plate, and the upper geometry is lowered to a defined gap. The sample is subjected to a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%). The temperature is gradually increased (e.g., at a rate of 1-2 °C/min), and the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are recorded as a function of temperature.

-

Data Interpretation: The Tsol-gel is typically defined as the temperature at which G' equals G'' (the crossover point), indicating the transition from a liquid-like to a solid-like behavior.[12]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the CMT and the enthalpy of micellization.

-

Methodology: A small amount of the Poloxamer solution (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are subjected to a controlled temperature program, for example, heating from 4 °C to 50 °C at a rate of 5 °C/min.[13]

-

Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the micellization process.[12][14] The onset of this peak can be considered the CMT, and the area under the peak corresponds to the enthalpy of micellization.

In Vitro Drug Release Studies

These studies are essential to evaluate the drug release kinetics from the Poloxamer hydrogel.

-

Methodology: A common method is the use of a Franz diffusion cell.[2] The Poloxamer hydrogel containing the drug is placed in the donor compartment of the Franz cell. The receptor compartment is filled with a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (e.g., 37 °C) with continuous stirring. The two compartments are separated by a synthetic membrane. At predetermined time intervals, aliquots of the release medium are withdrawn from the receptor compartment and replaced with fresh medium to maintain sink conditions. The concentration of the released drug is then quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: The cumulative amount of drug released is plotted against time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.[14][15]

References

- 1. Poloxamer - Wikipedia [en.wikipedia.org]

- 2. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Thermosensitive Oral Gel Based on Poloxamer 407 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thermosensitive Hydrogels and Advances in Their Application in Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Poloxamer 407 - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research Portal [iro.uiowa.edu]

- 10. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Poloxamer 407/188 binary thermosensitive hydrogels as delivery systems for infiltrative local anesthesia: Physico-chemical characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro drug release and percutaneous behavior of poloxamer-based hydrogel formulation containing traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Poloxamer Block Copolymers

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known as Pluronics®, are a class of nonionic triblock copolymers with a central hydrophobic polyoxypropylene (PPO) block and two flanking hydrophilic polyoxyethylene (PEO) blocks.[1] Their unique amphiphilic nature and thermo-responsive properties make them invaluable excipients in a wide range of pharmaceutical and biomedical applications, including drug delivery, tissue engineering, and bioprocessing.[2][3] This technical guide provides an in-depth overview of the synthesis and purification of Poloxamer block copolymers, complete with experimental protocols, data presentation, and process visualizations.

Synthesis of Poloxamer Block Copolymers

The industrial synthesis of Poloxamers is predominantly achieved through a sequential anionic ring-opening polymerization of propylene oxide (PO) and ethylene oxide (EO).[4][5] This method allows for the controlled growth of the polymer chains, enabling the production of a wide variety of Poloxamers with different molecular weights and PEO/PPO ratios, which in turn dictates their physicochemical properties such as critical micelle concentration (CMC) and sol-gel transition temperature.[3][6]

Underlying Principle: Anionic Ring-Opening Polymerization

The synthesis is initiated by a low molecular weight difunctional alcohol, typically propylene glycol, in the presence of a strong alkaline catalyst like sodium or potassium hydroxide.[4] The polymerization proceeds in two main steps:

-

Propoxylation: The propylene glycol initiator reacts with propylene oxide to form the central hydrophobic PPO block. The length of this block is determined by the molar ratio of propylene oxide to the initiator.

-

Ethoxylation: Following the consumption of propylene oxide, ethylene oxide is introduced into the reaction mixture. The ethylene oxide molecules then add to both ends of the PPO block, forming the two hydrophilic PEO chains.

The oxyalkylation steps are performed under inert conditions to prevent side reactions.[4]

Experimental Protocol: Synthesis of Poloxamer 407 (Representative Example)

This protocol describes a laboratory-scale synthesis of Poloxamer 407 (Pluronic® F127), a commonly used Poloxamer in pharmaceutical formulations.

Materials:

-

Propylene glycol (initiator)

-

Propylene oxide (PO)

-

Ethylene oxide (EO)

-

Potassium hydroxide (KOH) (catalyst)

-

Nitrogen gas (for inert atmosphere)

-

Toluene (solvent)

-

Hydrochloric acid (for neutralization)

-

Anhydrous sodium sulfate (drying agent)

Equipment:

-

A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlet/outlet ports for monomers and nitrogen.

-

Schlenk line for handling of reagents under inert atmosphere.

-

Distillation apparatus.

Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

-

Initiator and Catalyst Charging: A calculated amount of propylene glycol and potassium hydroxide is charged into the reactor. The mixture is heated under vacuum to remove any traces of water.

-

Propoxylation: The reactor is heated to the reaction temperature (typically 100-130°C). Propylene oxide is then slowly fed into the reactor at a controlled rate, maintaining the desired pressure. The reaction is allowed to proceed until the desired molecular weight of the PPO block is achieved, which can be monitored by measuring the decrease in reactor pressure.

-

Ethoxylation: After the completion of the propoxylation step, the reactor is purged with nitrogen to remove any unreacted propylene oxide. Ethylene oxide is then introduced into the reactor at a similar temperature and pressure. The ethoxylation reaction continues until the desired length of the PEO blocks is obtained.

-

Neutralization and Catalyst Removal: Once the polymerization is complete, the reactor is cooled down. The catalyst is neutralized by the addition of an acid, such as hydrochloric acid. The resulting salt is then removed by filtration.[4]

-

Solvent Removal and Drying: The polymer is dissolved in a suitable solvent like toluene and washed with water to remove any remaining salts and impurities. The organic phase is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final Poloxamer product.

Synthesis Workflow Visualization

Caption: Anionic polymerization workflow for Poloxamer synthesis.

Purification of Poloxamer Block Copolymers

Commercial Poloxamers often contain impurities, such as low molecular weight species (including diblock copolymers and homopolymers of PEO and PPO), residual catalyst, and byproducts from side reactions.[7][8] These impurities can significantly affect the physicochemical properties of the Poloxamer, such as its self-assembly behavior and gelation temperature.[7][9] Therefore, for many pharmaceutical applications, purification is a critical step.

Common Purification Techniques

Several methods have been developed for the purification of Poloxamers, with the choice of method depending on the nature of the impurities to be removed and the desired purity level.

-

Activated Carbon Treatment: This method is effective for removing organometallic impurities and some colored bodies.[10][11] The Poloxamer is dissolved in a suitable solvent, and activated carbon is added to the solution. The mixture is stirred for a period to allow for adsorption of the impurities onto the activated carbon, which is then removed by filtration.[10]

-

Solvent Extraction/Precipitation: This technique relies on the differential solubility of the Poloxamer and its impurities in a solvent/non-solvent system. For example, the Poloxamer can be dissolved in a good solvent and then precipitated by the addition of a non-solvent, leaving the more soluble impurities in the solution.

-

Fractional Precipitation: This method is used to narrow the molecular weight distribution of the Poloxamer. It involves the stepwise addition of a non-solvent to a solution of the polymer, causing fractions with different molecular weights to precipitate at different solvent compositions.

-

Supercritical Fluid Extraction: This is a more advanced technique that uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. It offers the advantage of being environmentally friendly and can provide high purity products.

Experimental Protocol: Purification of Poloxamer 407 using Activated Carbon

This protocol provides a general procedure for the purification of commercial Poloxamer 407 using activated carbon.

Materials:

-

Commercial Poloxamer 407

-

Activated carbon

-

Ethanol (or another suitable solvent)

-

Filter paper (e.g., 0.45 µm pore size)

Equipment:

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., vacuum filtration setup)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the commercial Poloxamer 407 in ethanol at a concentration of approximately 10-20% (w/v). Stir the mixture until the Poloxamer is completely dissolved.

-

Activated Carbon Treatment: Add activated carbon to the Poloxamer solution (typically 5-10% of the Poloxamer weight).[11]

-

Adsorption: Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for the adsorption of impurities.

-

Filtration: Remove the activated carbon by filtration through a filter paper. A vacuum filtration setup can be used to expedite the process.

-

Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator.

-

Drying: Dry the purified Poloxamer under vacuum to remove any residual solvent.

Purification Workflow Visualization

Caption: Purification workflow of Poloxamers using activated carbon.

Characterization of Poloxamers

Thorough characterization of synthesized and purified Poloxamers is essential to ensure their quality and performance for specific applications. A variety of analytical techniques are employed to determine their molecular weight, composition, purity, and solution properties.

| Parameter | Analytical Technique(s) | Description |

| Molecular Weight and Molecular Weight Distribution | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Separates molecules based on their size in solution to determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI).[10] |

| Chemical Structure and Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Confirms the triblock copolymer structure and determines the ratio of PEO to PPO units by integrating the respective proton signals.[4] |

| Purity | High-Performance Liquid Chromatography (HPLC) | Can be used to detect and quantify impurities. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measures the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.[4] |

| Solution Properties (CMC, Gelation Temperature) | Surface Tensiometry, Fluorimetry, Rheometry | Determines the critical micelle concentration (CMC) and the sol-gel transition temperature, which are crucial for drug delivery applications.[6][12] |

Table 1: Key Characterization Techniques for Poloxamers

Data Presentation: Representative Properties of Poloxamers

The properties of Poloxamers can be tailored by varying the lengths of the PEO and PPO blocks. The naming convention for Poloxamers (e.g., P407) reflects their composition: the first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 gives the percentage of PEO content.[1]

| Poloxamer Grade | Average Molecular Weight (Da) | PPO Units (approx.) | PEO Units (approx.) | PEO Content (%) | Physical Form at 25°C |

| Poloxamer 188 (F68) | 8400 | 28 | 79 (per chain) | 80 | Solid |

| Poloxamer 237 (F87) | 7700 | 39 | 64 (per chain) | 70 | Solid |

| Poloxamer 338 (F108) | 14600 | 50 | 132 (per chain) | 80 | Solid |

| Poloxamer 407 (F127) | 12600 | 65 | 100 (per chain) | 70 | Solid |

Table 2: Typical Properties of Common Poloxamer Grades. [1][13]

Conclusion

The synthesis of Poloxamers via anionic ring-opening polymerization offers a robust and versatile method for producing a wide range of block copolymers with tunable properties. However, for demanding applications in the pharmaceutical and biomedical fields, purification is often a necessary step to remove impurities that can impact performance. A thorough understanding of the synthesis and purification processes, coupled with comprehensive characterization, is crucial for the successful development and application of Poloxamer-based materials. This guide provides a foundational understanding for researchers and professionals working with these versatile polymers.

References

- 1. Poloxamer - Wikipedia [en.wikipedia.org]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US11180610B2 - Method for purifying poloxamers - Google Patents [patents.google.com]

- 11. US20130274421A1 - Highly pure poloxamers and purification method thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

In Vivo Toxicity and Biocompatibility of Poloxamer 188: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poloxamer 188 (P188), a non-ionic triblock copolymer, is widely utilized in the pharmaceutical industry as an excipient and has been explored for various therapeutic applications due to its unique surfactant and biological properties. This technical guide provides a comprehensive overview of the in vivo toxicity and biocompatibility of Poloxamer 188, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological mechanisms. The distinction between commercial-grade (P188-NF) and purified (P188-P) forms is a critical aspect of its safety profile, with purified grades demonstrating a significantly improved renal safety profile. This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the safe and effective utilization of Poloxamer 188 in their work.

Acute and Repeated-Dose Toxicity

The toxicity of Poloxamer 188 has been evaluated in various animal models. Generally, it exhibits low acute toxicity. However, repeated-dose studies have revealed potential for organ-specific effects, particularly concerning the kidneys and lungs, with the purity of the poloxamer playing a significant role.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for Poloxamer 188 from preclinical studies.

| Table 1: Acute Toxicity of Poloxamer 188 | |

| Parameter | Value |

| Oral LD50 (Rat, Mouse, Rabbit, Guinea Pig, Dog) | > 15 g/kg[1] |

| Intravenous Single Dose (Rat) - No Signs of Intoxication | Up to 1330 mg/kg[2] |

| Table 2: Repeated-Dose Toxicity of Poloxamer 188 (Intravenous) | |

| Species | Dose & Duration |

| Rat (Female) | 0, 10, 20, 50, 100, 200, 500, 1000 mg/kg/day for 30 days |

| Rat | 5% and 10% in drinking water for 12 weeks (2857 and 5714 mg/kg/day respectively) |

Key Biocompatibility Considerations

The biocompatibility of Poloxamer 188 is a multifaceted issue, with considerations ranging from its effects on blood components to its potential to induce immune responses.

Renal Biocompatibility

A critical aspect of Poloxamer 188's safety profile is its effect on renal function. Early clinical studies with excipient-grade Poloxamer 188 (P188-NF) revealed instances of renal dysfunction.[3][4][5] This has been attributed to the presence of low molecular weight (LMW) impurities, such as truncated polymers and glycols, generated during its synthesis.[3][4][5]

Purified Poloxamer 188 (P188-P), with a reduced content of these LMW substances, demonstrates a substantially improved renal safety profile.[3][4] In a remnant-kidney animal model, P188-P resulted in less pronounced vacuolization of the proximal convoluted tubule epithelial cells, more rapid recovery, and a lesser effect on serum creatinine compared to P188-NF.[3] The renal effects observed are consistent with osmotic nephrosis and are predicted to be reversible with the purified grade.[3]

| Table 3: Comparative Renal Effects of P188-NF and P188-P | |

| Parameter | P188-NF |

| Serum Creatinine (Acute Myocardial Infarction Patients) | Dose-dependent increases (mean change from baseline 0.5-0.6 mg/dL at higher doses).[3] |

| Histopathology (Remnant-Kidney Rat Model) | Dose-related diffuse cytoplasmic vacuolization in the epithelial cells of the proximal convoluted tubule.[4] |

Hematological Biocompatibility and Complement Activation

Poloxamer 188 is generally considered to have good hematological biocompatibility. However, it has been shown to induce complement activation, which can lead to adverse non-IgE-mediated hypersensitivity reactions in some individuals.[6][7][8] This activation is an intrinsic property of the poloxamer macromolecules and can involve all three complement pathways.[6][7][8] Interestingly, elevated serum lipoprotein levels (HDL and LDL) have been shown to suppress poloxamer-induced complement activation.[6][7]

Cytotoxicity

In vitro studies have generally shown Poloxamer 188 to have low cytotoxicity. Cell viability assays on human polymorphonuclear (PMN) cells showed over 95% viability even at high concentrations.[9] Furthermore, studies on mouse brain microvascular endothelial cells indicated no toxicity in uninjured, healthy cells.[10] However, when used as a coating for nanoparticles, Poloxamer 188 was found to augment the cytotoxicity of the encapsulated drug on HepG-2 cancer cell lines.[11][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Poloxamer 188's toxicity and biocompatibility.

Remnant-Kidney Animal Model for Renal Toxicity Assessment

This model is used to assess the potential renal toxicity of substances in a system with compromised kidney function, making it more sensitive to nephrotoxic effects.[3]

Workflow:

Caption: Workflow for the Remnant-Kidney Animal Model.

Methodology:

-

Animal Model: 5/6 nephrectomized rats, where a significant portion of kidney function is ablated, rendering the remaining kidney highly sensitive to potential renal toxicants.[3]

-

Dosing: Intravenous administration of different formulations of Poloxamer 188 (e.g., P188-NF vs. P188-P) at various doses. For example, a common loading dose of 200 mg/kg for 1 hour, followed by maintenance doses for 23 hours.[3]

-

Parameters Measured:

In Vitro Complement Activation Assay

This assay is used to determine the potential of a substance to trigger the complement system in human serum.

Workflow:

Caption: Workflow for In Vitro Complement Activation Assay.

Methodology:

-

Procedure: Poloxamer 188 is added to the serum at various concentrations.[6][7]

-

Analysis: The generation of complement split products, such as SC5b-9 (a marker for the terminal complement complex) and Bb (a marker for the alternative pathway), is measured using techniques like ELISA.[6][7]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the direct impact of Poloxamer 188 on cell health.

Methodology:

-

Cell Lines: Various cell lines can be used, such as human polymorphonuclear (PMN) cells or cancer cell lines like HepG-2.[9][11][12]

-

Assays:

-

Trypan Blue Exclusion: A simple method to differentiate viable from non-viable cells.[9]

-

Flow Cytometry with Viability Dyes: Utilizes fluorescent dyes like thiazole orange (stains live cells) and propidium iodide (stains dead cells) for a more quantitative assessment.[9]

-

MTT/MTS Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[13]

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[13]

-

Signaling Pathways and Mechanisms of Action

Poloxamer 188's biological effects are mediated through its interaction with cell membranes and its influence on various intracellular signaling pathways.

Membrane Sealing and Cytoprotection

A primary mechanism of Poloxamer 188's beneficial effects is its ability to insert into damaged cell membranes, effectively "sealing" them and restoring their integrity.[9][14][15] This action is particularly relevant in conditions involving ischemia-reperfusion injury, where cell membranes are compromised.[14][15]

Modulation of Inflammatory and Stress-Response Pathways

Poloxamer 188 has been shown to modulate key signaling pathways involved in inflammation and cellular stress.

-

NF-κB Pathway: In models of ischemia-reperfusion injury, Poloxamer 188 has been shown to inhibit the activation of the NF-κB pathway.[14][15][16] It achieves this by preventing the degradation of IκB-α, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[14][15]

Caption: Poloxamer 188 Inhibition of the NF-κB Pathway.

-

ERK1 and ERK2 Cascade: Transcriptomic studies have revealed that Poloxamer 188 can downregulate the expression of genes involved in the ERK1 and ERK2 signaling cascade.[17] This pathway is crucial for cell proliferation, differentiation, and survival, and its modulation by Poloxamer 188 may contribute to its overall biological effects.

Caption: Poloxamer 188 Downregulation of the ERK1/ERK2 Cascade.

Conclusion

Poloxamer 188 is a biocompatible polymer with a low toxicity profile, particularly in its purified form. Its primary toxicity concern, renal dysfunction, is largely mitigated by using purified grades with low levels of LMW impurities. The biocompatibility of Poloxamer 188 is further supported by its minimal cytotoxicity and its ability to be rendered safer in terms of complement activation. The cytoprotective and anti-inflammatory effects of Poloxamer 188 are attributed to its membrane-sealing properties and its ability to modulate key signaling pathways such as NF-κB and ERK. This in-depth understanding of its toxicological and biocompatibility profile is essential for its continued development and application in pharmaceutical formulations and as a potential therapeutic agent. Researchers and drug developers should prioritize the use of purified Poloxamer 188 and consider its potential for complement activation in specific applications.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. mdpi.com [mdpi.com]

- 3. Differential Effects of Commercial-Grade and Purified Poloxamer 188 on Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Causative factors behind poloxamer 188 (Pluronic F68, Flocor)-induced complement activation in human sera. A protective role against poloxamer-mediated complement activation by elevated serum lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Poloxamer 188 on human PMN cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Augmented cytotoxicity using the physical adsorption of Poloxamer 188 on allicin-loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Poloxamer 188 Protects Isolated Adult Mouse Cardiomyocytes from Reoxygenation Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Poloxamer 188 Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Poloxamer 188 Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways [frontiersin.org]

- 16. Poloxamer 188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide to the Phase Transition of Poloxamer 407

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoreversible phase transition of Poloxamer 407, a key property leveraged in numerous pharmaceutical and biomedical applications. This document details the underlying mechanisms, influential factors, and standard experimental protocols for characterizing the sol-gel transition temperature.

Introduction to Poloxamer 407 and its Thermoreversible Gelation

Poloxamer 407 (also known by its trade name Pluronic® F127) is a hydrophilic, non-ionic, triblock copolymer. Its structure consists of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2][3] This amphiphilic nature drives its unique self-assembling behavior in aqueous solutions.[4]

At low temperatures, Poloxamer 407 exists as individual polymer chains (unimers) in solution. As the temperature increases, the PPO block becomes less soluble, leading to the formation of spherical micelles with a hydrophobic PPO core and a hydrophilic PEO corona.[2][5] This process is known as the critical micelle temperature (CMT). With a further increase in temperature, these micelles pack into an ordered, often cubic, lattice structure, resulting in a macroscopic transition from a low-viscosity solution (sol) to a semi-solid gel.[3][6] This temperature is referred to as the gelation temperature, sol-gel transition temperature, or gel point temperature (GPT).[7][8] This transition is reversible, with the gel returning to a liquid state upon cooling.[1][6]

This temperature-responsive behavior is highly desirable for in-situ gelling drug delivery systems, where a drug-loaded formulation can be administered as a liquid and subsequently form a gel depot at physiological temperatures, providing sustained drug release.[5][6][9][10]

Factors Influencing the Phase Transition Temperature

The sol-gel transition temperature of Poloxamer 407 is not a fixed value but is highly dependent on several factors, primarily the polymer concentration and the presence of various additives.

Effect of Poloxamer 407 Concentration

The concentration of Poloxamer 407 in an aqueous solution is a critical determinant of its gelation temperature. Generally, an increase in polymer concentration leads to a decrease in the sol-gel transition temperature.[7][11][12][13] This is because at higher concentrations, the micelles are more numerous and closer together, facilitating their packing into a gel network at lower temperatures.[4][14]

| Poloxamer 407 Concentration (% w/v) | Sol-Gel Transition Temperature (°C) |

| 15 | ~34 |

| 17.5 | ~29-32.5 |

| 18 | ~25.5-32.5 |

| 20 | ~21.9-25 |

| 25 | ~24.6 |

| 30 | ~13.8 |

Note: The values presented are approximate and can vary based on the specific experimental conditions and measurement techniques used.

Effect of Additives

The addition of other substances can significantly modify the gelation temperature and rheological properties of Poloxamer 407 solutions.

-

Other Poloxamers: The addition of more hydrophilic poloxamers, such as Poloxamer 188 (Pluronic® F68), generally increases the gelation temperature.[8][11][13] This allows for the fine-tuning of the transition temperature to suit specific applications.[15]

-

Salts and Electrolytes: The presence of salts can either increase or decrease the gelation temperature depending on their nature. For instance, NaCl has been shown to decrease the gelling temperature, while MgCl2 can increase it.[16]

-

Alcohols: Alcohols like ethanol and propylene glycol can influence the hydration of the polymer chains and thus affect the transition temperature. Some studies report an increase in gelling temperature with the addition of these alcohols.[16]

-

Polymers: The incorporation of other polymers, such as hydroxypropyl methylcellulose (HPMC), sodium alginate, and chitosan, can alter the gelation temperature and enhance the mucoadhesive properties of the formulation.[11][13] For example, HPMC and chitosan have been reported to increase the transition temperature, while sodium alginate may decrease it.[13]

-

Active Pharmaceutical Ingredients (APIs): The drug incorporated into the formulation can also impact the phase transition. Hydrophobic drugs, for instance, can be encapsulated within the micellar core and may alter the micellization and subsequent gelation behavior.[9]

Experimental Protocols for Determining Phase Transition Temperature

Accurate determination of the sol-gel transition temperature is crucial for the development of Poloxamer 407-based formulations. Several methods are commonly employed, each with its own advantages and limitations.

Sample Preparation: The Cold Method

The "cold method" is the most common and recommended procedure for preparing Poloxamer 407 aqueous solutions to ensure complete dissolution and homogeneity.[7][9]

Protocol:

-

Cool the required amount of deionized water or buffer to 4-5°C.

-

Slowly add the weighed Poloxamer 407 powder to the cold liquid with continuous, slow stirring using a magnetic stirrer.[7] Rapid stirring should be avoided to prevent foaming.

-

Continue stirring until the polymer is fully dispersed.

-

Store the solution at 4-8°C, typically overnight, to ensure complete dissolution and formation of a clear, homogeneous solution.[1][16]

An alternative "hot method" exists where the polymer is dissolved in hot water (70-90°C) and then cooled.[7] However, the cold method is generally preferred for laboratory-scale preparations.[9]

Rheological Measurement

Rheometry is a precise and widely used method to determine the sol-gel transition temperature by measuring the viscoelastic properties of the sample as a function of temperature. The transition is typically identified by the crossover point of the storage modulus (G') and the loss modulus (G'').

Experimental Workflow for Rheological Analysis

Caption: Workflow for determining the sol-gel transition temperature using a rheometer.

Typical Protocol:

-

Instrument: A controlled-stress or controlled-strain rheometer equipped with a Peltier temperature control system. A cone-plate or parallel-plate geometry is commonly used.

-

Sample Loading: A small volume of the cold Poloxamer 407 solution is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped.

-

Equilibration: The sample is allowed to equilibrate at a low temperature (e.g., 10°C) for a set period.

-

Oscillatory Test: A temperature sweep is performed, typically from a low temperature (e.g., 10°C) to a higher temperature (e.g., 40°C) at a controlled heating rate (e.g., 1-2 K/min).[8] During the temperature ramp, a small-amplitude oscillatory shear is applied at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).[8]

-

Data Analysis: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are recorded as a function of temperature. The sol-gel transition temperature is often defined as the temperature at which G' equals G''.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material. The micellization and subsequent gelation of Poloxamer 407 is an endothermic process that can be detected by DSC.

Experimental Workflow for DSC Analysis

Caption: Workflow for analyzing the thermal transition of Poloxamer 407 using DSC.

Typical Protocol:

-

Sample Preparation: A small, accurately weighed amount of the Poloxamer 407 solution (typically 5-20 µL) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is cooled to a low temperature (e.g., 7°C) and held for a few minutes to ensure thermal equilibrium. A heating scan is then performed at a constant rate (e.g., 1°C/min) up to a temperature above the expected transition (e.g., 50°C).

-

Data Analysis: The heat flow is plotted against temperature. The endothermic peak in the thermogram corresponds to the micellization and gelation process. The peak maximum is often reported as the transition temperature.

Tube Inversion Method

The tube inversion method is a simple, visual technique for estimating the gelation temperature. While less precise than rheometry or DSC, it provides a quick and useful assessment.

Experimental Workflow for Tube Inversion Test

Caption: Workflow for the tube inversion method to determine gelation temperature.

Typical Protocol:

-

Sample Preparation: A fixed volume of the cold Poloxamer 407 solution (e.g., 2 mL) is placed in a small, sealed glass vial or test tube.[15]

-

Heating: The vial is immersed in a temperature-controlled water bath, and the temperature is gradually increased, often in increments of 0.5-1°C.[15]

-

Observation: At each temperature increment, the vial is removed and inverted 90 or 180 degrees.

-

Determination: The gelation temperature is defined as the temperature at which the solution no longer flows upon inversion.[5][15]

Conclusion

The thermoreversible gelation of Poloxamer 407 is a complex phenomenon governed by principles of polymer self-assembly. A thorough understanding and precise characterization of the sol-gel transition temperature are paramount for the successful design and development of Poloxamer 407-based formulations for drug delivery and other biomedical applications. By carefully controlling the polymer concentration and the addition of excipients, and by employing standardized characterization techniques such as rheometry, DSC, and the tube inversion method, researchers can effectively tailor the properties of these versatile hydrogels to meet the specific requirements of their intended application.

References

- 1. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mobt3ath.com [mobt3ath.com]

- 3. researchgate.net [researchgate.net]

- 4. In Situ Forming Poloxamer-Based Thermo-Sensitive Hydrogels for Ocular Application: A Focus on the Derivatives 407 and 188 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2009055312A1 - Process for producing a poloxamer gel - Google Patents [patents.google.com]

- 6. Mucosal Applications of Poloxamer 407-Based Hydrogels: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. nordicrheologysociety.org [nordicrheologysociety.org]

- 10. Investigation of Rheological Characteristics of Thermosensitive Nasal In Situ Gels Based on P407 and Their Effect on Spray Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel injectable thermo-sensitive binary hydrogels system for facilitating endoscopic submucosal dissection procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Engineering the structure and rheological properties of P407 hydrogels via reverse poloxamer addition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. farmaciajournal.com [farmaciajournal.com]

The Core of Self-Assembly: A Technical Guide to Poloxamer Micelles in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the self-assembly of Poloxamer micelles in aqueous solutions. Poloxamers, also known commercially as Pluronics®, are nonionic triblock copolymers with a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2] This amphiphilic nature drives their spontaneous organization into core-shell micellar structures in aqueous environments, a phenomenon critical for their widespread application in drug delivery, solubilization, and various industrial processes.[1][3][4] This document provides a comprehensive overview of the thermodynamics, kinetics, and structural aspects of Poloxamer micellization, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

The Poloxamer Molecule: Structure and Nomenclature

Poloxamers are defined by the general structure (PEO)a-(PPO)b-(PEO)a, where 'a' and 'b' represent the number of repeating ethylene oxide and propylene oxide units, respectively.[1] The nomenclature of Poloxamers, such as Poloxamer 407 (P407) or Pluronic® F127, provides key information about their molecular weight and composition. For the "Poloxamer" designation, the first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 indicates the percentage of PEO content.[1] For instance, Poloxamer 407 has a PPO core with a molecular mass of approximately 4000 g/mol and a 70% PEO content.[1]

The Phenomenon of Micellization: A Thermodynamic Perspective